N-Boc-PEG6-alcohol
Overview
Description
N-Boc-PEG6-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media, making it a valuable compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-PEG6-alcohol is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the PEG backbone, which is then functionalized with a Boc-protected amine and a terminal hydroxyl group. The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-Boc-PEG6-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield aldehydes, while reduction with NaBH4 can produce alcohol derivatives .
Scientific Research Applications
N-Boc-PEG6-alcohol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Boc-PEG6-alcohol involves its role as a linker or spacer in various chemical and biological systems. The Boc-protected amino group can be deprotected under acidic conditions to form a free amine, which can then participate in further chemical reactions. The PEG spacer increases the solubility and stability of the compound, facilitating its use in various applications .
Molecular Targets and Pathways: In the context of ADCs and PROTACs, this compound acts as a cleavable linker that connects the therapeutic agent to the targeting molecule. This linkage allows for the selective delivery of the therapeutic agent to the target cells or proteins, enhancing the efficacy and reducing the side effects of the treatment .
Comparison with Similar Compounds
N-Boc-PEG5-alcohol: Similar structure but with a shorter PEG spacer.
N-Boc-PEG4-alcohol: Even shorter PEG spacer, leading to different solubility and stability properties.
N-Boc-PEG8-alcohol: Longer PEG spacer, which may offer enhanced solubility but could affect the overall stability of the compound.
Uniqueness: N-Boc-PEG6-alcohol stands out due to its optimal PEG spacer length, which provides a balance between solubility and stability. This makes it particularly useful in applications where both properties are crucial, such as in the synthesis of ADCs and PROTACs .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO8/c1-17(2,3)26-16(20)18-4-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-19/h19H,4-15H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZYGSPDXUBTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331242-61-6 | |
Record name | Boc-NH-PEG6-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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